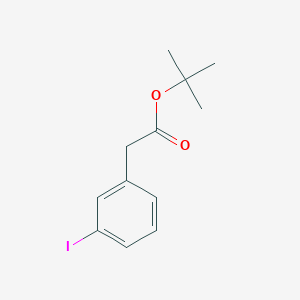

tert-Butyl 2-(3-iodophenyl)acetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 2-(3-iodophenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15IO2/c1-12(2,3)15-11(14)8-9-5-4-6-10(13)7-9/h4-7H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FULKTPAMXJVFOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CC1=CC(=CC=C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

tert-Butyl 2-(3-iodophenyl)acetate chemical properties

An In-depth Technical Guide to tert-Butyl 2-(3-iodophenyl)acetate

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and spectral data of this compound, a key intermediate in various organic syntheses. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical manufacturing.

Chemical Properties and Data

This compound is a substituted aromatic compound with the molecular formula C12H15IO2[1]. Its structure features a phenyl ring substituted with an iodine atom at the meta position and an acetate group with a tert-butyl ester.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 2206970-15-0 | [1] |

| Molecular Formula | C12H15IO2 | [1] |

| Molecular Weight | 318.15 g/mol | [1] |

| Monoisotopic Mass | 318.01168 Da | [1] |

| Topological Polar Surface Area | 26.3 Ų | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Rotatable Bond Count | 4 | [1] |

| Complexity | 220 | [1] |

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the nine protons of the tert-butyl group. The methylene protons of the acetate group would appear as a singlet. The aromatic protons would exhibit a complex splitting pattern in the aromatic region of the spectrum.

-

IR Spectroscopy: The infrared spectrum would likely display a strong absorption band corresponding to the C=O stretching of the ester group. C-H stretching and bending vibrations for the aromatic and aliphatic parts of the molecule would also be present.

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak and fragmentation patterns characteristic of the loss of the tert-butyl group and other fragments.

Experimental Protocols

The synthesis of this compound can be achieved through a two-step process starting from 2-(3-iodophenyl)acetonitrile.

Step 1: Synthesis of 3-Iodophenylacetic acid from 2-(3-iodophenyl)acetonitrile [2]

This procedure involves the hydrolysis of the nitrile to a carboxylic acid.

-

Materials: 2-(3-iodophenyl)acetonitrile, 1.0 M aqueous sodium hydroxide solution, diethyl ether, 1.0 M hydrochloric acid solution, anhydrous sodium sulfate.

-

Procedure:

-

Dissolve 0.2 g of 2-(3-iodophenyl)acetonitrile in 1.0 mL of 1.0 M aqueous sodium hydroxide solution.

-

Reflux the reaction mixture for 4 hours.

-

After completion, extract the aqueous phase with diethyl ether.

-

Acidify the aqueous phase with 1.0 M hydrochloric acid solution to a pH below 7.

-

Extract the acidified aqueous phase again with diethyl ether.

-

Combine the organic phases, wash with distilled water, and dry over anhydrous sodium sulfate.

-

Filter to remove the desiccant and concentrate the filtrate under reduced pressure to yield 3-iodophenylacetic acid.

-

Step 2: Esterification of 3-Iodophenylacetic acid

The resulting 3-iodophenylacetic acid can be converted to its tert-butyl ester through standard esterification methods, such as reacting it with tert-butanol in the presence of an acid catalyst.

Synthesis and Purification Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: Synthesis and Purification Workflow.

Reactivity and Applications

This compound is primarily used as a building block in organic synthesis. The iodine atom on the phenyl ring makes it a suitable substrate for various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of different functional groups at the 3-position. The tert-butyl ester group serves as a protecting group for the carboxylic acid, which can be deprotected under acidic conditions. These properties make the compound valuable in the synthesis of more complex molecules, including active pharmaceutical ingredients.

Safety and Handling

While a specific safety data sheet for this compound is not provided, general laboratory safety precautions should be followed when handling this and similar chemical compounds.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection[3].

-

Handling: Avoid contact with skin and eyes. Avoid the formation of dust and aerosols. Use in a well-ventilated area or under a fume hood[3][4]. Keep away from heat, sparks, and open flames[5][6].

-

Storage: Store in a tightly closed container in a dry and well-ventilated place[4].

-

Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations[6].

It is important to consult the specific safety data sheet for this compound once available before handling. The toxicological properties have not been thoroughly investigated[3].

References

tert-Butyl 2-(3-iodophenyl)acetate CAS number 2206970-15-0

CAS Number: 2206970-15-0

For Research Use Only

Introduction

tert-Butyl 2-(3-iodophenyl)acetate is a halogenated aromatic carboxylic acid ester. As a functionalized building block, it holds significant potential in medicinal chemistry and organic synthesis. The presence of an iodine atom on the phenyl ring provides a reactive handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions are fundamental in modern drug discovery for the construction of complex molecular architectures from simpler precursors.

The tert-butyl ester group serves as a common protecting group for the carboxylic acid functionality. It is chemically robust under various conditions but can be readily removed under acidic treatment to liberate the free acid, allowing for subsequent chemical transformations. This guide provides a summary of its chemical properties, a detailed representative synthesis protocol, and an overview of its potential applications in pharmaceutical research and development.

Chemical and Physical Properties

The following table summarizes the key computed and known properties of this compound and its parent acid, 2-(3-Iodophenyl)acetic acid.

| Property | This compound | 2-(3-Iodophenyl)acetic acid | Reference |

| CAS Number | 2206970-15-0 | 1878-69-9 | |

| Molecular Formula | C₁₂H₁₅IO₂ | C₈H₇IO₂ | [1] |

| Molecular Weight | 318.15 g/mol | 262.04 g/mol | [1] |

| Appearance | Not Specified | White crystal/powder | [2] |

| Melting Point | Not Specified | 127-131 °C | [3] |

| Boiling Point | Not Specified | 347.2±25.0 °C (Predicted) | [3] |

| SMILES | CC(C)(C)OC(=O)CC1=CC(=CC=C1)I | C1(=CC=CC(=C1)I)CC(=O)O | |

| InChIKey | FULKTPAMXJVFOD-UHFFFAOYSA-N | MRSWWBAFGGGWRH-UHFFFAOYSA-N |

Synthesis and Experimental Protocols

As this compound is a synthetic intermediate, its preparation is typically a two-step process: first, the synthesis of the parent carboxylic acid, followed by its esterification.

Synthesis of 2-(3-Iodophenyl)acetic acid (Parent Compound)

A common and effective method for synthesizing the parent acid is through the hydrolysis of 2-(3-iodophenyl)acetonitrile.[1]

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 0.2 g of 2-(3-iodophenyl)acetonitrile in 1.0 mL of a 1.0 M aqueous sodium hydroxide (NaOH) solution.

-

Hydrolysis: Heat the reaction mixture to reflux and maintain for 4 hours with stirring.

-

Work-up (Extraction): After cooling to room temperature, extract the aqueous mixture with diethyl ether to remove any unreacted starting material. Discard the organic phase.

-

Acidification: Acidify the aqueous phase with a 1.0 M hydrochloric acid (HCl) solution until the pH is less than 7, which will precipitate the carboxylic acid product.

-

Work-up (Product Isolation): Extract the acidified aqueous phase again with diethyl ether.

-

Purification: Combine the organic phases, wash with distilled water, and dry over anhydrous sodium sulfate.

-

Solvent Removal: Filter off the desiccant and concentrate the filtrate under reduced pressure to yield the final product, 2-(3-iodophenyl)acetic acid.

Quantitative Data:

-

Yield: 83% (0.17 g)[1]

Esterification to this compound

The conversion of a carboxylic acid to its tert-butyl ester is a standard transformation in organic synthesis. One common method involves acid-catalyzed condensation with tert-butanol or isobutene.[4] A more recent, high-yield approach uses bis(trifluoromethanesulfonyl)imide in tert-butyl acetate.[4][5]

Representative Protocol (Acid-Catalyzed Esterification):

-

Reaction Setup: To a solution of 2-(3-iodophenyl)acetic acid in a suitable solvent (e.g., dichloromethane or excess tert-butanol), add a catalytic amount of a strong acid such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[6]

-

Reagent Addition: Add an excess of the tert-butylating agent (e.g., tert-butanol).

-

Reaction: Stir the mixture at room temperature or with gentle heating until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, neutralize the reaction with a mild base (e.g., saturated sodium bicarbonate solution).

-

Extraction and Purification: Extract the product into an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by silica gel column chromatography if necessary.

Applications in Drug Development and Organic Synthesis

The primary value of this compound lies in its utility as a versatile synthetic intermediate. Phenylacetic acid derivatives themselves are a core structure in many pharmaceuticals, particularly non-steroidal anti-inflammatory drugs (NSAIDs).[7][8] The key features of this specific compound are the reactive iodine atom and the protected carboxylic acid.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-iodine bond is highly susceptible to oxidative addition to a Palladium(0) catalyst, initiating the catalytic cycle of several powerful C-C bond-forming reactions.[9]

-

Suzuki-Miyaura Coupling: This reaction couples the aryl iodide with an organoboron reagent (e.g., a boronic acid or ester) to form a biaryl structure. This is one of the most widely used reactions in medicinal chemistry for constructing complex drug candidates.[10][11]

-

Heck Reaction: This reaction forms a new C-C bond between the aryl iodide and an alkene. It is a powerful tool for synthesizing substituted styrenes and other complex olefinic compounds.[12][13]

These reactions allow medicinal chemists to rapidly generate libraries of analog compounds by varying the coupling partner, which is a crucial step in lead optimization during drug discovery.[14]

Safety and Handling

Detailed toxicology data for this compound is not available. Standard laboratory safety precautions should be observed when handling this compound. The parent compound, 2-(3-iodophenyl)acetic acid, is listed as an irritant to the eyes, respiratory system, and skin.[2][3] It is recommended to use personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. The compound should be handled in a well-ventilated area or a chemical fume hood.

Conclusion

This compound is a valuable chemical intermediate for researchers in organic synthesis and drug discovery. Its structure combines a protected carboxylic acid with a reactive aryl iodide, making it an ideal substrate for palladium-catalyzed cross-coupling reactions. This allows for the efficient construction of complex molecular scaffolds, facilitating the synthesis of novel compounds for evaluation as potential therapeutic agents. While detailed biological data on the compound itself is absent, its utility as a building block is clear and well-established within the principles of modern medicinal chemistry.

References

- 1. 3-Iodophenylacetic acid synthesis - chemicalbook [chemicalbook.com]

- 2. chembk.com [chembk.com]

- 3. 3-Iodophenylacetic acid | 1878-69-9 [chemicalbook.com]

- 4. Novel tert-Butylation of Carboxylic Acids and Alcohols - Thieme Chemistry - Georg Thieme Verlag [thieme.de]

- 5. tert-Butyl Esters [organic-chemistry.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. chemimpex.com [chemimpex.com]

- 8. go.drugbank.com [go.drugbank.com]

- 9. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]

- 10. jeolusa.com [jeolusa.com]

- 11. youtube.com [youtube.com]

- 12. Heck Reaction [organic-chemistry.org]

- 13. youtube.com [youtube.com]

- 14. nbinno.com [nbinno.com]

Technical Guide: Physicochemical Properties of tert-Butyl 2-(3-iodophenyl)acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the molecular weight and related physicochemical properties of tert-Butyl 2-(3-iodophenyl)acetate, a compound of interest in organic synthesis and medicinal chemistry.

Core Compound Data

This compound is an ester derivative of (3-iodophenyl)acetic acid. The introduction of the tert-butyl group provides steric hindrance, which can be synthetically advantageous. The presence of an iodine atom on the phenyl ring makes it a versatile intermediate for cross-coupling reactions.

Physicochemical Data Summary

The key quantitative data for this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₅IO₂ | [1] |

| Molecular Weight | 318.15 g/mol | [1] |

| Monoisotopic Mass | 318.01168 Da | [1] |

| Topological Polar Surface Area | 26.3 Ų | [1] |

| Rotatable Bond Count | 4 | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

Experimental Protocols

The molecular weight of a compound is a fundamental property determined from its chemical formula. The experimental determination of this value is typically achieved through mass spectrometry.

Methodology: Mass Spectrometry for Molecular Weight Determination

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent, such as methanol or acetonitrile.

-

Ionization: The sample is introduced into the mass spectrometer, where it is ionized. Common ionization techniques for a molecule of this nature include Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

Mass Analysis: The ionized molecules are then passed through a mass analyzer (e.g., quadrupole, time-of-flight). The analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

Detection: A detector records the abundance of ions at each m/z value, generating a mass spectrum.

-

Data Interpretation: The peak in the mass spectrum corresponding to the molecular ion [M]⁺ or a common adduct (e.g., [M+H]⁺, [M+Na]⁺) is identified. The molecular weight is then calculated from the observed m/z value. For this compound, the expected monoisotopic mass is approximately 318.01 Da.[1]

Visualizations

The following diagrams illustrate the relationships between the compound's identity, its constituent parts, and its key properties.

Caption: Relationship between compound name, molecular formula, and molecular weight.

References

An In-depth Technical Guide to tert-Butyl 2-(3-iodophenyl)acetate: Structure, Nomenclature, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tert-butyl 2-(3-iodophenyl)acetate, a valuable synthetic intermediate in organic chemistry and medicinal chemistry. This document details its chemical structure, nomenclature, physicochemical properties, and key synthetic methodologies. Furthermore, it presents a detailed experimental protocol for a representative synthetic application and a logical workflow for its use in palladium-catalyzed cross-coupling reactions.

Nomenclature and Structure

This compound is an aromatic carboxylic acid ester. Its structure consists of a phenyl ring substituted with an iodine atom at the meta (3-) position and an acetate group at the 1-position, which is esterified with a tert-butyl group.

Systematic IUPAC Name: this compound[1]

Synonyms:

-

(3-Iodophenyl)acetic acid tert-butyl ester[1]

-

2-Methyl-2-propanyl (3-iodophenyl)acetate[1]

-

Benzeneacetic acid, 3-iodo-, 1,1-dimethylethyl ester[1]

Chemical Structure:

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in chemical synthesis.

| Property | Value | Reference |

| CAS Number | 2206970-15-0 | [1] |

| Molecular Formula | C₁₂H₁₅IO₂ | [1] |

| Molecular Weight | 318.15 g/mol | [1] |

| Appearance | Not specified, likely a solid or oil | |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and THF | |

| XLogP3-AA | 3.8 | [1] |

| Rotatable Bond Count | 4 | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Topological Polar Surface Area | 26.3 Ų | [1] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the esterification of 3-iodophenylacetic acid with a tert-butyl source. A common and effective method is the acid-catalyzed esterification using tert-butanol.

General Reaction Scheme

Caption: Logical workflow for a Suzuki-Miyaura coupling reaction.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. This reaction is instrumental in the synthesis of substituted alkynes, which are important motifs in many biologically active molecules.

Caption: Experimental workflow for a Sonogashira coupling reaction.

Role in Drug Discovery and Development

Aryl iodides and their derivatives are crucial building blocks in the synthesis of pharmaceutical compounds. The ability to introduce diverse functionalities through cross-coupling reactions makes this compound a valuable starting material for the generation of compound libraries for high-throughput screening. The tert-butyl ester can be readily hydrolyzed under acidic or basic conditions to reveal the corresponding carboxylic acid, which can then be further functionalized, for instance, by amide bond formation. While specific biological activities of this compound itself are not widely reported, its role as a versatile intermediate in the synthesis of potentially bioactive molecules is of significant interest to the drug development community. The structural motif of a substituted phenylacetic acid is present in a number of non-steroidal anti-inflammatory drugs (NSAIDs).

References

Technical Guide: Physical Properties of tert-Butyl 2-(3-iodophenyl)acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 2-(3-iodophenyl)acetate is an organic compound that serves as a valuable intermediate in synthetic organic chemistry. Its structure, featuring a tert-butyl ester protecting group and an iodine atom on the phenyl ring, makes it a versatile building block for the synthesis of more complex molecules, particularly in the development of pharmaceutical agents and other biologically active compounds. The presence of the iodo-substituent allows for a variety of cross-coupling reactions, enabling the introduction of diverse functional groups at the 3-position of the phenyl ring. This guide provides a summary of the known physical properties of this compound and a detailed experimental protocol for its synthesis.

Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₅IO₂ | [1] |

| Molecular Weight | 318.15 g/mol | [1][2] |

| CAS Number | 2206970-15-0 | [1] |

| Appearance | Not specified (likely a solid or oil) | |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Density | Data not available | |

| Solubility | Data not available | |

| Synonyms | (3-Iodophenyl)acetic acid tert-butyl ester, 2-Methyl-2-propanyl (3-iodophenyl)acetate, Benzeneacetic acid, 3-iodo-, 1,1-dimethylethyl ester | [1] |

Comparative Data for 3-Iodophenylacetic Acid (Precursor):

| Property | Value | Source |

| Molecular Formula | C₈H₇IO₂ | |

| Molecular Weight | 262.04 g/mol | |

| Melting Point | 127-131 °C | |

| Boiling Point | 347.2 °C at 760 mmHg | |

| Density | 1.885 g/cm³ |

Experimental Protocols

The synthesis of this compound is typically achieved through the esterification of 3-iodophenylacetic acid. The following section details the synthesis of the precursor acid and its subsequent conversion to the tert-butyl ester.

Synthesis of 3-Iodophenylacetic Acid

A common method for the preparation of 3-iodophenylacetic acid involves the hydrolysis of 2-(3-iodophenyl)acetonitrile.

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-(3-iodophenyl)acetonitrile in a 1.0 M aqueous solution of sodium hydroxide.

-

Hydrolysis: Heat the reaction mixture to reflux and maintain for 4 hours.

-

Work-up: After cooling to room temperature, extract the aqueous phase with diethyl ether to remove any unreacted starting material.

-

Acidification: Carefully acidify the aqueous phase with a 1.0 M solution of hydrochloric acid to a pH below 7.

-

Extraction: Extract the acidified aqueous phase with diethyl ether.

-

Purification: Combine the organic extracts, wash with distilled water, and dry over anhydrous sodium sulfate.

-

Isolation: Remove the desiccant by filtration and concentrate the filtrate under reduced pressure to yield 3-iodophenylacetic acid.

Synthesis of this compound (Esterification)

The tert-butyl ester is formed by the reaction of 3-iodophenylacetic acid with a tert-butylating agent, such as tert-butyl bromide, under basic conditions.

Procedure:

-

Reaction Setup: In a suitable reaction vessel, combine 3-iodophenylacetic acid, tert-butyl bromide, and a phase-transfer catalyst (e.g., N-Benzyl-N,N-diethylethanaminium chloride) in a solvent such as dimethylacetamide (DMA).

-

Base Addition: Add anhydrous potassium carbonate to the mixture.

-

Reaction: Heat the mixture with stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up: Upon completion, cool the reaction mixture and extract the product with a suitable organic solvent like ethyl acetate.

-

Purification: Wash the organic extract with water and brine, then dry over anhydrous sodium sulfate.

-

Isolation: After filtration, concentrate the solvent under reduced pressure. The crude product can be further purified by silica gel chromatography to yield pure this compound.

Synthesis Workflow

The following diagram illustrates the two-step synthesis process from 2-(3-iodophenyl)acetonitrile to the final product, this compound.

Caption: Synthetic pathway for this compound.

References

An In-depth Technical Guide to the Solubility of tert-Butyl 2-(3-iodophenyl)acetate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of tert-Butyl 2-(3-iodophenyl)acetate, a key intermediate in various synthetic applications. Due to the limited availability of specific quantitative solubility data in published literature, this guide focuses on providing a framework for researchers to determine and record solubility parameters through established experimental protocols.

Introduction

This compound is a valuable building block in organic synthesis, particularly in the development of pharmaceutical compounds. Its solubility in various organic solvents is a critical parameter for reaction setup, purification, and formulation. The presence of the tert-butyl ester group generally enhances its solubility in non-polar and moderately polar organic solvents. However, precise quantitative data is often required for process optimization and scalability.

Quantitative Solubility Data

Table 1: Experimental Solubility of this compound

| Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Observations |

| Methanol | ||||

| Ethanol | ||||

| Acetone | ||||

| Ethyl Acetate | ||||

| Dichloromethane | ||||

| Chloroform | ||||

| Toluene | ||||

| Hexane | ||||

| Diethyl Ether | ||||

| Dimethyl Sulfoxide (DMSO) | ||||

| N,N-Dimethylformamide (DMF) |

Experimental Protocols for Solubility Determination

The following protocols describe standard methods for determining the solubility of a solid organic compound like this compound in an organic solvent.

Method 1: Visual Assessment of Solubility (Qualitative)

This method is a rapid way to estimate whether a compound is soluble, partially soluble, or insoluble in a given solvent.

Materials:

-

This compound

-

A selection of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane)

-

Small test tubes or vials

-

Spatula

-

Vortex mixer (optional)

Procedure:

-

Add approximately 20-30 mg of this compound to a clean, dry test tube.

-

Add 1 mL of the chosen solvent to the test tube.

-

Vigorously agitate the mixture for 60 seconds using a vortex mixer or by flicking the test tube.

-

Visually inspect the solution.

-

Soluble: The solid completely dissolves, leaving a clear solution.

-

Partially Soluble: Some of the solid dissolves, but undissolved particles remain.

-

Insoluble: The solid does not appear to dissolve.

-

Method 2: Gravimetric Determination of Solubility (Quantitative)

This method provides a precise measurement of solubility at a given temperature.

Materials:

-

This compound

-

Chosen organic solvent

-

A temperature-controlled shaker or water bath

-

Screw-capped vials

-

Analytical balance

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Evaporating dish or pre-weighed vial

-

Vacuum oven or rotary evaporator

Procedure:

-

Prepare a saturated solution by adding an excess amount of this compound to a known volume of the solvent in a screw-capped vial. Ensure there is undissolved solid remaining.

-

Place the vial in a temperature-controlled shaker or water bath and agitate until equilibrium is reached (typically several hours to a day).

-

Allow the solution to settle, ensuring the temperature remains constant.

-

Carefully withdraw a known volume of the supernatant using a syringe fitted with a filter to remove any undissolved solid.

-

Transfer the filtered solution to a pre-weighed evaporating dish or vial.

-

Evaporate the solvent using a vacuum oven or rotary evaporator until a constant weight of the dissolved solid is obtained.

-

Calculate the solubility using the following formula: Solubility (g/L) = (Weight of dissolved solid (g)) / (Volume of solvent used (L))

Visualizations

Experimental Workflow for Quantitative Solubility Determination

The following diagram illustrates the logical steps for the gravimetric determination of solubility.

An In-depth Technical Guide on the Spectroscopic Data of tert-Butyl 2-(3-iodophenyl)acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for tert-butyl 2-(3-iodophenyl)acetate, a key intermediate in various synthetic applications. The document outlines predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with comprehensive experimental protocols for acquiring such spectra.

Molecular Structure and Properties

-

IUPAC Name: this compound

-

Molecular Formula: C₁₂H₁₅IO₂[1]

-

Molecular Weight: 318.15 g/mol [1]

-

CAS Number: 2206970-15-0[1]

Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and data from analogous compounds.

2.1. ¹H NMR Spectroscopy

The proton NMR spectrum is anticipated to show signals corresponding to the aromatic protons, the benzylic methylene protons, and the tert-butyl protons. Protons on an aromatic ring typically appear in the range of 6.5-8.0 ppm.[2][3] The protons of the tert-butyl group are expected to produce a prominent singlet peak.[4]

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~ 7.6 - 7.7 | s | 1H | Ar-H (C2-H) |

| ~ 7.5 - 7.6 | d | 1H | Ar-H (C4-H) |

| ~ 7.2 - 7.3 | d | 1H | Ar-H (C6-H) |

| ~ 7.0 - 7.1 | t | 1H | Ar-H (C5-H) |

| ~ 3.5 - 3.6 | s | 2H | -CH₂- |

| ~ 1.4 - 1.5 | s | 9H | -C(CH₃)₃ |

2.2. ¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will display signals for the aromatic carbons, the carbonyl carbon of the ester, the benzylic carbon, and the carbons of the tert-butyl group. Aromatic carbons typically resonate in the 120-150 ppm region.[2][3]

| Chemical Shift (δ) (ppm) | Assignment |

| ~ 170 | C =O |

| ~ 142 | Ar-C -I |

| ~ 138 | Ar-C |

| ~ 136 | Ar-C H |

| ~ 130 | Ar-C H |

| ~ 128 | Ar-C H |

| ~ 94 | Ar-C H |

| ~ 81 | -C (CH₃)₃ |

| ~ 41 | -C H₂- |

| ~ 28 | -C(C H₃)₃ |

2.3. Infrared (IR) Spectroscopy

The IR spectrum will be characterized by strong absorptions corresponding to the carbonyl group of the ester and various vibrations of the aromatic ring. Aromatic esters typically show a strong C=O stretch between 1730 and 1715 cm⁻¹.[5]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3100 - 3000 | Medium | Aromatic C-H stretch |

| ~ 2980 - 2850 | Medium | Aliphatic C-H stretch |

| ~ 1730 - 1715 | Strong | C=O stretch (ester) |

| ~ 1600 - 1450 | Medium | Aromatic C=C ring stretch |

| ~ 1300 - 1000 | Strong | C-O stretch (ester) |

| ~ 900 - 675 | Strong | Aromatic C-H out-of-plane bend |

| ~ 600 - 500 | Medium | C-I stretch |

2.4. Mass Spectrometry (MS)

The mass spectrum is expected to show the molecular ion peak (M⁺) and characteristic fragmentation patterns. The presence of iodine, which is monoisotopic with a mass of 127 Da, will be a key feature.[6]

| m/z | Interpretation |

| 318 | Molecular ion [M]⁺ |

| 261 | [M - C(CH₃)₃]⁺ |

| 191 | [M - I]⁺ |

| 134 | [M - I - C(CH₃)₃]⁺ |

| 127 | [I]⁺ |

| 57 | [C(CH₃)₃]⁺ |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

3.1. NMR Spectroscopy

-

Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker Avance 400 MHz or equivalent) is used.

-

Sample Preparation: Approximately 10-20 mg of the compound is dissolved in about 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a 5 mm NMR tube.

-

¹H NMR Parameters:

-

Pulse Program: Standard single-pulse sequence.

-

Number of Scans: 16-32.

-

Relaxation Delay: 1.0 s.

-

Acquisition Time: ~3-4 s.

-

Spectral Width: -2 to 12 ppm.

-

-

¹³C NMR Parameters:

-

Pulse Program: Proton-decoupled pulse sequence.

-

Number of Scans: 1024 or more, depending on sample concentration.

-

Relaxation Delay: 2.0 s.

-

Acquisition Time: ~1-2 s.

-

Spectral Width: 0 to 220 ppm.

-

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).

3.2. Infrared (IR) Spectroscopy

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is employed.

-

Sample Preparation: For a solid sample, a small amount is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.

-

Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The resulting interferogram is Fourier transformed to produce the infrared spectrum. A background spectrum of the empty sample compartment or the KBr pellet is subtracted.

3.3. Mass Spectrometry (MS)

-

Instrumentation: A mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI), is used.

-

Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL. This solution is then further diluted to the low µg/mL or ng/mL range.

-

ESI-MS Parameters:

-

Ionization Mode: Positive or negative ion mode.

-

Capillary Voltage: 3-5 kV.

-

Nebulizing Gas: Nitrogen.

-

Drying Gas Flow and Temperature: Optimized for the specific instrument and solvent.

-

-

EI-MS Parameters:

-

Ionization Energy: 70 eV.

-

Source Temperature: 200-250 °C.

-

-

Data Acquisition: The mass-to-charge ratio (m/z) of the ions is scanned over a relevant mass range (e.g., 50-500 Da).

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for obtaining and interpreting spectroscopic data for a chemical compound.

Caption: General workflow for the spectroscopic analysis of a chemical compound.

References

Commercial Suppliers and Technical Guide for tert-Butyl 2-(3-iodophenyl)acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of tert-Butyl 2-(3-iodophenyl)acetate, a key chemical intermediate in pharmaceutical synthesis. This document outlines its chemical properties, identifies commercial suppliers, and details its role in the synthesis of targeted therapies.

Introduction

This compound (CAS No. 2206970-15-0) is an aromatic carboxylic acid ester. Its structure, featuring a tert-butyl ester protecting group and an iodine atom on the phenyl ring, makes it a versatile building block in organic synthesis. The tert-butyl ester provides stability under various reaction conditions and can be selectively removed, while the iodo group serves as a reactive site for cross-coupling reactions, a cornerstone of modern medicinal chemistry.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below. This data is essential for reaction planning, safety assessments, and analytical method development.

| Property | Value |

| CAS Number | 2206970-15-0 |

| Molecular Formula | C₁₂H₁₅IO₂ |

| Molecular Weight | 318.15 g/mol |

| Synonyms | 2-Methyl-2-propanyl (3-iodophenyl)acetate, Benzeneacetic acid, 3-iodo-, 1,1-dimethylethyl ester |

| Canonical SMILES | CC(C)(C)OC(=O)CC1=CC(=CC=C1)I |

| InChI Key | FULKTPAMXJVFOD-UHFFFAOYSA-N |

Commercial Suppliers

A number of chemical suppliers offer this compound, typically for research and development purposes. The following table provides a non-exhaustive list of potential suppliers. It is recommended to contact the suppliers directly for the most current information on purity, available quantities, and pricing.

| Supplier | Website | Notes |

| BLD Pharm | --INVALID-LINK-- | Often listed in chemical search engines. |

| BenchChem | --INVALID-LINK-- | Provides a range of chemical intermediates. |

| Ambeed | --INVALID-LINK-- | Lists various organic building blocks. |

| Alchem Pharmtech | --INVALID-LINK-- | Specializes in pharmaceutical intermediates. |

Role in Pharmaceutical Synthesis: Intermediate for Alectinib

This compound is a crucial intermediate in the synthesis of Alectinib.[1][2] Alectinib is a highly selective, second-generation anaplastic lymphoma kinase (ALK) inhibitor used in the treatment of non-small cell lung cancer (NSCLC). The synthesis of Alectinib involves a multi-step pathway where the iodo-substituted phenylacetate core of the starting material is elaborated to form the final drug substance.

The following diagram illustrates the initial step in a patented synthesis of an Alectinib intermediate, highlighting the role of this compound's analogue.

Caption: Synthetic pathway to a key Alectinib intermediate.

Experimental Protocols

General Protocol for the Synthesis of tert-Butyl Esters from Carboxylic Acids

This protocol describes a common method for the esterification of a carboxylic acid using tert-butyl acetate as both a reagent and solvent, catalyzed by a strong acid.

Materials:

-

2-(3-Iodophenyl)acetic acid

-

tert-Butyl acetate (anhydrous)

-

Sulfuric acid (concentrated) or other strong acid catalyst (e.g., p-toluenesulfonic acid)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Organic solvent for extraction (e.g., ethyl acetate, diethyl ether)

Procedure:

-

To a solution of 2-(3-iodophenyl)acetic acid in an excess of tert-butyl acetate, add a catalytic amount of concentrated sulfuric acid at room temperature with stirring.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel to obtain the pure this compound.

The following diagram outlines the general workflow for the synthesis and purification of a tert-butyl ester.

Caption: General workflow for tert-butyl ester synthesis.

Conclusion

This compound is a valuable building block for the synthesis of complex organic molecules, most notably as a key intermediate in the production of the anticancer drug Alectinib. Its commercial availability and well-understood reactivity make it an important compound for researchers and professionals in the field of drug discovery and development. The methodologies outlined in this guide provide a foundation for its synthesis and application in the laboratory setting.

References

An In-depth Technical Guide to tert-Butyl 2-(3-iodophenyl)acetate

A Core Intermediate in Pharmaceutical Synthesis

Introduction

tert-Butyl 2-(3-iodophenyl)acetate is a halogenated aromatic carboxylic acid ester. Its chemical structure, featuring a reactive iodine atom on the phenyl ring and a sterically hindering tert-butyl ester group, makes it a valuable intermediate in organic synthesis. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and its application in the development of targeted cancer therapies. The information presented is intended for researchers, scientists, and professionals in the field of drug development.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. These characteristics are essential for its handling, characterization, and application in synthetic chemistry.

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| Synonyms | 2-Methyl-2-propanyl (3-iodophenyl)acetate; Benzeneacetic acid, 3-iodo-, 1,1-dimethylethyl ester | [1] |

| CAS Number | 2206970-15-0 | [1] |

| Molecular Formula | C12H15IO2 | [1] |

| Molecular Weight | 318.15 g/mol | [1] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in common organic solvents like dichloromethane, ethyl acetate, and THF |

Synthesis Protocol: Esterification of 2-(3-iodophenyl)acetic acid

The synthesis of this compound is typically achieved through the esterification of 2-(3-iodophenyl)acetic acid with a tert-butyl source. A common and effective method is the acid-catalyzed reaction with tert-butanol or the use of di-tert-butyl dicarbonate. Below is a representative experimental protocol.

Materials:

-

2-(3-iodophenyl)acetic acid

-

Di-tert-butyl dicarbonate (Boc)2O

-

4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Standard laboratory glassware

Procedure:

-

In a clean, dry round-bottom flask, dissolve 2-(3-iodophenyl)acetic acid (1.0 eq) in anhydrous dichloromethane.

-

To this solution, add di-tert-butyl dicarbonate (1.2 eq) and a catalytic amount of 4-dimethylaminopyridine (0.1 eq).

-

Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure this compound.

Application in Drug Development: Synthesis of Alectinib

A significant application of this compound is its role as a key intermediate in the synthesis of Alectinib. Alectinib is a highly selective and potent second-generation anaplastic lymphoma kinase (ALK) inhibitor used for the treatment of non-small cell lung cancer (NSCLC) in patients with ALK gene rearrangements. The iodophenyl moiety of this compound is crucial for subsequent cross-coupling reactions to build the complex molecular architecture of Alectinib.

The following diagram illustrates the synthetic workflow for Alectinib, highlighting the position of this compound as a key building block.

Mechanism of Action of the Final Product: Alectinib

Alectinib functions by inhibiting the ALK receptor tyrosine kinase. In certain cancers, a chromosomal rearrangement leads to the fusion of the ALK gene with another gene, resulting in a constitutively active ALK fusion protein. This aberrant protein drives tumor cell proliferation and survival through downstream signaling pathways. Alectinib binds to the ATP-binding pocket of the ALK kinase domain, preventing its autophosphorylation and the subsequent activation of downstream signaling cascades.

The simplified signaling pathway below illustrates the mechanism of action of Alectinib.

Conclusion

This compound is a synthetically important molecule whose value is underscored by its role in the production of life-saving pharmaceuticals like Alectinib. Its preparation via straightforward esterification and the reactivity of its iodophenyl group make it an attractive building block for medicinal chemists. Further research into derivatives of this compound could lead to the discovery of new therapeutic agents.

References

An In-depth Technical Guide to tert-Butyl 2-(3-iodophenyl)acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tert-Butyl 2-(3-iodophenyl)acetate, a key intermediate in organic synthesis. The document details its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and explores its applications in the development of bioactive molecules, with a focus on its utility in cross-coupling reactions. This guide is intended to be a valuable resource for researchers and professionals in the fields of medicinal chemistry and drug development.

Chemical Identity and Properties

This compound is a halogenated aromatic carboxylic acid ester. The presence of the iodo-substituent at the meta-position of the phenyl ring makes it a versatile building block for the introduction of various functional groups through cross-coupling reactions. The tert-butyl ester group serves as a protecting group for the carboxylic acid, which can be readily removed under acidic conditions.

Table 1: Chemical Identifiers and Computed Properties

| Identifier | Value |

| IUPAC Name | This compound |

| Synonyms | 2-Methyl-2-propanyl (3-iodophenyl)acetate; Benzeneacetic acid, 3-iodo-, 1,1-dimethylethyl ester[1] |

| CAS Number | 2206970-15-0[1] |

| Molecular Formula | C12H15IO2[1] |

| Molecular Weight | 318.15 g/mol [1] |

| InChIKey | FULKTPAMXJVFOD-UHFFFAOYSA-N[1] |

| Canonical SMILES | CC(C)(C)OC(=O)CC1=CC(=CC=C1)I[1] |

| Topological Polar Surface Area | 26.3 Ų |

| Rotatable Bond Count | 4 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 2 |

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process: the synthesis of the precursor 2-(3-iodophenyl)acetic acid, followed by its esterification.

Experimental Protocol for the Synthesis of 2-(3-Iodophenyl)acetic Acid

This protocol is adapted from the hydrolysis of 2-(3-iodophenyl)acetonitrile.

Materials:

-

2-(3-iodophenyl)acetonitrile

-

1.0 M aqueous sodium hydroxide (NaOH) solution

-

1.0 M hydrochloric acid (HCl) solution

-

Diethyl ether

-

Anhydrous sodium sulfate (Na2SO4)

-

Distilled water

Procedure:

-

Dissolve 2-(3-iodophenyl)acetonitrile in a 1.0 M aqueous sodium hydroxide solution.

-

Heat the reaction mixture at reflux for 4 hours.

-

After cooling to room temperature, extract the aqueous phase with diethyl ether to remove any unreacted starting material.

-

Acidify the aqueous phase to a pH of less than 7 with a 1.0 M hydrochloric acid solution.

-

Extract the acidified aqueous phase with diethyl ether.

-

Combine the organic phases, wash with distilled water, and dry over anhydrous sodium sulfate.

-

Filter to remove the desiccant and concentrate the filtrate under reduced pressure to yield 2-(3-iodophenyl)acetic acid.

Experimental Protocol for the Esterification to this compound

This protocol describes a general method for the synthesis of tert-butyl esters from carboxylic acids.

Materials:

-

2-(3-iodophenyl)acetic acid

-

tert-Butyl acetate

-

Acetic acid

-

Concentrated sulfuric acid (H2SO4)

-

Water

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO4)

-

Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

-

To a solution of 2-(3-iodophenyl)acetic acid in a mixture of tert-butyl acetate and acetic acid, slowly add concentrated sulfuric acid while maintaining the temperature at around 30 °C.

-

Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC or LC-MS).

-

Quench the reaction by pouring the mixture into ice-water.

-

Extract the aqueous layer with an organic solvent (e.g., diethyl ether).

-

Wash the combined organic layers sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain this compound.

Spectroscopic Characterization

While specific experimental spectra for this compound are not widely published, the expected spectroscopic data can be predicted based on its structure and data from analogous compounds.

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Data |

| ¹H NMR | Aromatic protons (4H) would appear in the range of δ 7.0-7.8 ppm. The singlet for the methylene protons (2H) adjacent to the carbonyl group would be expected around δ 3.5-3.7 ppm. The singlet for the nine equivalent protons of the tert-butyl group (9H) would be found upfield, around δ 1.4-1.5 ppm. |

| ¹³C NMR | The carbonyl carbon of the ester would resonate around δ 170 ppm. The aromatic carbons would appear in the region of δ 125-140 ppm, with the carbon bearing the iodine atom being the most downfield. The quaternary carbon of the tert-butyl group would be around δ 80-82 ppm, and the methyl carbons of the tert-butyl group would be around δ 28 ppm. The methylene carbon would be expected around δ 40-42 ppm. |

| Mass Spec. | The molecular ion peak [M]⁺ would be observed at m/z = 318. A prominent fragment would be the loss of the tert-butyl group, resulting in a peak at m/z = 261. Another characteristic fragmentation would be the loss of isobutylene, leading to the carboxylic acid fragment at m/z = 262. The base peak is often the tert-butyl cation at m/z = 57. |

Applications in Drug Development and Organic Synthesis

The primary utility of this compound in drug development and organic synthesis stems from its role as a versatile building block. The C-I bond is relatively weak, making the iodine atom an excellent leaving group in various palladium-catalyzed cross-coupling reactions.

Sonogashira Coupling

A key application is the Sonogashira coupling, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is instrumental in the synthesis of many complex molecules, including pharmaceuticals, natural products, and organic materials.

General Protocol for Sonogashira Coupling:

-

To a reaction vessel under an inert atmosphere, add this compound, a palladium catalyst (e.g., Pd(PPh3)2Cl2), a copper(I) co-catalyst (e.g., CuI), and a suitable solvent (e.g., THF or DMF).

-

Add a base, typically an amine such as triethylamine or diisopropylamine.

-

Add the terminal alkyne to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitor by TLC or LC-MS).

-

Upon completion, work up the reaction by filtering off the catalyst and removing the solvent.

-

Purify the product by column chromatography.

Intermediate in Pharmaceutical Synthesis

While direct examples of the use of this compound in the synthesis of marketed drugs are not prevalent in the literature, structurally similar compounds are key intermediates. For instance, a related compound, tert-butyl 4-(4-ethyl-3-iodophenyl)-4-methyl-3-oxopentanoate, is an important intermediate in the synthesis of Alectinib, a potent inhibitor used in cancer therapy. This highlights the potential of iodophenyl compounds as crucial building blocks in the development of novel therapeutics.

Conclusion

This compound is a valuable synthetic intermediate with significant potential in organic synthesis and drug discovery. Its utility is primarily derived from the reactivity of the carbon-iodine bond in cross-coupling reactions, allowing for the facile construction of complex molecular architectures. This guide has provided a detailed overview of its properties, synthesis, and applications, and is intended to serve as a practical resource for researchers in the field.

References

An In-depth Technical Guide to the Stability and Storage of tert-Butyl 2-(3-iodophenyl)acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for tert-Butyl 2-(3-iodophenyl)acetate, a key intermediate in various synthetic applications. Due to the limited availability of direct stability data for this specific compound, this guide synthesizes information from analogous structures and general chemical principles to provide a robust framework for its handling and storage.

Chemical Properties Overview

This compound is a halogenated aromatic ester. Its stability is primarily influenced by the lability of the tert-butyl ester group and the carbon-iodine bond on the phenyl ring.

| Property | Value/Information |

| Molecular Formula | C12H15IO2[1] |

| Molecular Weight | 318.15 g/mol [1] |

| CAS Number | 2206970-15-0[1] |

| Appearance | Likely a liquid or low-melting solid |

| Solubility | Expected to be soluble in common organic solvents |

Stability Profile

The stability of this compound is influenced by several factors, including pH, temperature, and light exposure. The primary degradation pathways are likely hydrolysis of the ester and cleavage of the carbon-iodine bond.

| Condition | Potential for Degradation | Primary Degradation Pathway |

| Acidic pH | High | Acid-catalyzed hydrolysis of the tert-butyl ester to form (3-iodophenyl)acetic acid and isobutylene.[2] |

| Neutral pH | Low to Moderate | The tert-butyl ester is generally stable under neutral conditions.[2] |

| Basic pH | Low to Moderate | Tert-butyl esters are remarkably stable to basic hydrolysis under standard aqueous conditions.[3] However, degradation may occur under harsh non-aqueous basic conditions.[3] |

| Elevated Temperature | Moderate to High | Thermal decomposition can accelerate both ester hydrolysis and cleavage of the C-I bond, potentially leading to deiodination.[4] |

| Light Exposure | Moderate to High | Aryl iodides can be light-sensitive, and exposure to light, particularly UV, may induce radical-mediated deiodination.[4] |

| Oxidizing Agents | Moderate to High | The presence of oxidizing agents may promote the degradation of the iodinated aromatic ring. |

Recommended Storage Conditions

To ensure the long-term integrity of this compound, the following storage conditions are recommended based on general guidelines for flammable liquids and halogenated compounds:

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool, dry place.[5] Refrigeration (2-8 °C) is advisable for long-term storage. | Minimizes the rate of potential thermal degradation pathways. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Protects against atmospheric moisture and oxygen, which could contribute to hydrolysis and oxidative degradation. |

| Container | Use a tightly sealed, opaque container (e.g., amber glass bottle).[5] | Prevents exposure to light and moisture. |

| Incompatible Materials | Store away from strong acids, strong bases, and strong oxidizing agents.[6] | Avoids chemical reactions that could lead to degradation of the compound. |

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to identify the potential degradation products and pathways for this compound.

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration.

-

Stress Conditions:

-

Acidic Hydrolysis: Treat the stock solution with 0.1 M HCl at 60 °C for 24 hours.

-

Basic Hydrolysis: Treat the stock solution with 0.1 M NaOH at 60 °C for 24 hours.

-

Oxidative Degradation: Treat the stock solution with 3% H2O2 at room temperature for 24 hours.

-

Thermal Degradation: Heat the solid compound or a solution at a high temperature (e.g., 80 °C) for 48 hours.

-

Photodegradation: Expose a solution of the compound to UV light (e.g., 254 nm) for 24 hours.

-

-

Sample Analysis: Analyze the stressed samples, along with a control sample (unstressed), by a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).

-

Data Evaluation: Compare the chromatograms of the stressed samples with the control to identify and quantify any degradation products.

Protocol 2: Long-Term Stability Study

This protocol describes a typical approach for evaluating the long-term stability of this compound under recommended storage conditions.

-

Sample Preparation: Aliquot the compound into several vials, seal them under an inert atmosphere, and wrap them in foil to protect from light.

-

Storage Conditions: Store the vials at the recommended long-term storage condition (e.g., 2-8 °C) and at an accelerated condition (e.g., 25 °C/60% RH).

-

Time Points: Pull samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24 months for long-term; 0, 1, 2, 3, 6 months for accelerated).

-

Analysis: Analyze the samples for purity and the presence of any degradation products using a validated stability-indicating HPLC method.

-

Shelf-Life Determination: Based on the data collected, establish a re-test period or shelf-life for the compound under the specified storage conditions.

Visualizations

Caption: Potential degradation pathways of this compound.

References

An In-depth Technical Guide to tert-Butyl 2-(3-iodophenyl)acetate: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tert-butyl 2-(3-iodophenyl)acetate, a key building block in modern organic synthesis and medicinal chemistry. The document details its discovery and historical context, outlines a detailed experimental protocol for its synthesis, presents its physicochemical properties in a structured format, and explores its significant role as an intermediate in the development of novel therapeutic agents. Particular emphasis is placed on its utility in palladium-catalyzed cross-coupling reactions, which are pivotal in the construction of complex molecular architectures for drug discovery.

Introduction: Discovery and Historical Context

This compound, identified by the CAS Number 2206970-15-0, is a halogenated aromatic carboxylic acid ester. While a singular "discovery" paper for this specific molecule is not readily identifiable in the historical literature, its emergence is intrinsically linked to the broader development of synthetic methodologies in the mid to late 20th century. The two key structural motifs, the tert-butyl ester and the iodophenyl group, each have a rich history in organic chemistry.

The use of the tert-butyl group as a protecting group for carboxylic acids became widespread due to its stability under various reaction conditions and its facile removal under acidic conditions. The iodophenyl moiety has long been recognized as a versatile functional group, particularly as a reactive handle in carbon-carbon bond-forming reactions. The combination of these two features in this compound makes it a valuable and strategically designed intermediate for multi-step organic syntheses. Its primary role is to serve as a scaffold upon which molecular complexity can be built, particularly in the synthesis of pharmacologically active compounds.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value |

| CAS Number | 2206970-15-0 |

| Molecular Formula | C₁₂H₁₅IO₂ |

| Molecular Weight | 318.15 g/mol |

| Appearance | Off-white to pale yellow solid or oil |

| Boiling Point | Not readily available (high boiling) |

| Melting Point | Not readily available |

| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, THF) |

Synthesis of this compound: Experimental Protocols

The synthesis of this compound is typically achieved through a two-step process: first, the synthesis of the precursor 3-iodophenylacetic acid, followed by its esterification with tert-butanol.

Synthesis of 3-Iodophenylacetic Acid

The preparation of 3-iodophenylacetic acid can be accomplished via the hydrolysis of 2-(3-iodophenyl)acetonitrile.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-(3-iodophenyl)acetonitrile (1 equivalent) in a 1.0 M aqueous solution of sodium hydroxide (excess).

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain for approximately 4 hours.

-

Work-up: After cooling to room temperature, extract the aqueous phase with diethyl ether to remove any unreacted starting material.

-

Acidification: Carefully acidify the aqueous phase with a 1.0 M hydrochloric acid solution to a pH below 7, which will precipitate the 3-iodophenylacetic acid.

-

Isolation and Purification: Extract the acidified aqueous phase with diethyl ether. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-iodophenylacetic acid.

Quantitative Data for Synthesis of 3-Iodophenylacetic Acid [1]

| Reactant | Molar Eq. | Molecular Weight ( g/mol ) | Amount |

| 2-(3-iodophenyl)acetonitrile | 1.0 | 243.04 | 0.2 g |

| Sodium Hydroxide (1.0 M) | Excess | 40.00 | 1.0 mL |

| Product | Molecular Weight ( g/mol ) | Yield | |

| 3-Iodophenylacetic acid | 262.04 | 83% |

Esterification of 3-Iodophenylacetic Acid with tert-Butanol

The final step is the esterification of 3-iodophenylacetic acid with tert-butanol. A common and effective method involves the use of a carbodiimide coupling agent and a catalyst.

Experimental Protocol:

-

Reaction Setup: To a solution of 3-iodophenylacetic acid (1 equivalent) in dichloromethane (DCM), add N,N'-dicyclohexylcarbodiimide (DCC, 1.1 equivalents) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

-

Addition of Alcohol: Add tert-butanol (1.5 equivalents) to the reaction mixture.

-

Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

-

Purification: Wash the filtrate with 1 M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel to afford pure this compound.

Representative Quantitative Data for tert-Butyl Esterification

The following table provides representative yields for the tert-butylation of a similar carboxylic acid, which can be expected to be comparable for 3-iodophenylacetic acid under optimized conditions.

| Carboxylic Acid | Coupling Agent | Catalyst | Solvent | Yield |

| Phenylacetic Acid | DCC | DMAP | DCM | ~90% |

Applications in Drug Development: A Versatile Synthetic Intermediate

The primary value of this compound in drug development lies in its utility as a versatile building block for the synthesis of complex organic molecules. The presence of the iodophenyl group allows for a variety of palladium-catalyzed cross-coupling reactions, which are cornerstone transformations in modern medicinal chemistry.

Role in Palladium-Catalyzed Cross-Coupling Reactions

The carbon-iodine bond is highly reactive towards oxidative addition to a palladium(0) catalyst, initiating a catalytic cycle that can form new carbon-carbon or carbon-heteroatom bonds. The tert-butyl ester group is generally stable under these conditions.

Diagram: Synthetic Pathway of this compound

Caption: Synthesis of this compound.

Diagram: Utility in Cross-Coupling Reactions

Caption: Role in Palladium-Catalyzed Cross-Coupling.

-

Suzuki Coupling: Reaction with an aryl or vinyl boronic acid or ester to form a biaryl or vinyl-aryl linkage, a common motif in many pharmaceuticals.

-

Sonogashira Coupling: Reaction with a terminal alkyne to produce an aryl-alkyne, which is a versatile functional group for further transformations or as a part of a final drug molecule.[2][3][4]

-

Heck Coupling: Reaction with an alkene to form a new carbon-carbon bond, leading to substituted styrenyl or other vinyl-aromatic structures.[5][6][7][8][9]

Examples of Application in Medicinal Chemistry

While direct use of this compound in a specific drug synthesis is not extensively documented in publicly available literature, analogous structures are key intermediates in the synthesis of important drugs. For instance, more complex iodo-phenyl tert-butyl esters are utilized in the synthesis of Alectinib, a potent anaplastic lymphoma kinase (ALK) inhibitor used in cancer therapy.[10] This highlights the importance of this class of compounds in constructing the core scaffolds of modern targeted therapies.

Furthermore, derivatives containing the tert-butylphenyl acetate moiety are explored as inhibitors for various biological targets, such as bromodomains (BRD4), which are implicated in cancer and inflammatory diseases.[11][12]

Conclusion

This compound is a strategically important, albeit not widely known, intermediate in organic synthesis. Its value lies in the combination of a stable protecting group and a highly reactive functional group for carbon-carbon bond formation. This makes it an ideal building block for the modular synthesis of complex molecules, a cornerstone of modern drug discovery. Researchers and drug development professionals can leverage the reactivity of this compound to efficiently construct libraries of novel compounds for biological screening and to develop scalable synthetic routes to promising drug candidates. The experimental protocols and conceptual workflows presented in this guide provide a solid foundation for the effective utilization of this compound in the pursuit of new therapeutic agents.

References

- 1. 3-Iodophenylacetic acid synthesis - chemicalbook [chemicalbook.com]

- 2. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pd(PhCN)2Cl2/P(t-Bu)3: A Versatile Catalyst for Sonogashira Reactions of Aryl Bromides at Room Temperature [organic-chemistry.org]

- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 5. Heck Reactions in the Presence of P(t-Bu)3: Expanded Scope and Milder Reaction Conditions for the Coupling of Aryl Chlorides [organic-chemistry.org]

- 6. BJOC - Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib [beilstein-journals.org]

- 7. Terminating Catalytic Asymmetric Heck Cyclizations by Stereoselective Intramolecular Capture of η3-Allylpalladium Intermediates: Total Synthesis of (−)-Spirotryprostatin B and Three Stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]

- 9. odinity.com [odinity.com]

- 10. WO2019038779A1 - A novel process for the preparation of an intermediate of alectinib - Google Patents [patents.google.com]

- 11. Tert-butyl (s)-2-(4-(phenyl)-6h-thieno[3,2-f][1,2,4]triazolo[4,3-a] [1,4]diazepin-6-yl) acetate derivatives and related compounds as bromodomain brd4 inhibitors for treating cancer - Patent WO-2020055976-A1 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. WO2020055976A1 - Tert-butyl (s)-2-(4-(phenyl)-6h-thieno[3,2-f][1,2,4]triazolo[4,3-a] [1,4]diazepin-6-yl) acetate derivatives and related compounds as bromodomain brd4 inhibitors for treating cancer - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols: The Use of tert-Butyl 2-(3-iodophenyl)acetate in Cross-Coupling Reactions

Introduction

tert-Butyl 2-(3-iodophenyl)acetate is a versatile synthetic intermediate widely utilized in the fields of medicinal chemistry and materials science. Its structure incorporates a reactive carbon-iodine bond, making it an ideal substrate for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental for constructing carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds, enabling the synthesis of complex molecular architectures from simple precursors. This document provides detailed application notes and experimental protocols for the use of this compound in several key cross-coupling reactions, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds by coupling an organoboron species with an organic halide. For this compound, this reaction allows for the introduction of a wide range of aryl, heteroaryl, or vinyl substituents at the 3-position of the phenyl ring.

Data Presentation: Representative Suzuki-Miyaura Reaction Conditions

| Parameter | Condition | Notes |

| Palladium Catalyst | Pd(OAc)₂ or Pd(PPh₃)₄ (1-5 mol%) | Pd(OAc)₂ is often used for ligand-free or aqueous conditions.[1] |

| Ligand | None, or Phosphine Ligands (e.g., PPh₃) | Ligand choice can be critical for yield and reaction rate. |

| Boronic Acid/Ester | Arylboronic acid (1.1-1.5 equiv.) | Pinacol esters can also be used.[2] |

| Base | K₂CO₃, Na₂CO₃, or Cs₂CO₃ (2-3 equiv.) | Base is essential for the transmetalation step. |

| Solvent | Toluene, Dioxane, or aqueous mixtures (e.g., Acetone/H₂O) | Aqueous systems are considered "greener".[1] |

| Temperature | 80-110 °C | Reaction temperature depends on the reactivity of the coupling partners. |

| Typical Yield | 85-95% | Yields are highly dependent on the specific substrate and conditions.[3] |

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

-

Reaction Setup: To an oven-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

-

Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

-

Reagent Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) to the flask. Then, add the degassed solvent (e.g., Toluene/EtOH/H₂O mixture) via syringe.

-

Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the desired biaryl compound.[4][5]

Visualization: Suzuki-Miyaura Catalytic Cycle

Caption: General catalytic cycle for Suzuki-Miyaura coupling.

Heck Coupling

The Heck reaction facilitates the formation of a C-C bond between an aryl halide and an alkene. This reaction is particularly useful for synthesizing substituted styrenes and cinnamates from this compound. The use of sterically hindered, electron-rich phosphine ligands like tri-tert-butylphosphine (P(t-Bu)₃) can significantly improve reaction efficiency, especially with less reactive aryl chlorides, but is also effective for aryl iodides.[6]

Data Presentation: Representative Heck Reaction Conditions

| Parameter | Condition | Notes |

| Palladium Catalyst | Pd₂(dba)₃ or Pd(OAc)₂ (1-2 mol%) | Tris(dibenzylideneacetone)dipalladium(0) is a common precursor.[7] |

| Ligand | P(t-Bu)₃ or P(t-Bu)₃·HBF₄ (2-6 mol%) | Bulky, electron-rich phosphines are highly effective.[6][7] |

| Alkene | Styrene, Acrylate esters (1.1-2.0 equiv.) | Electron-deficient alkenes often react more readily. |

| Base | Cs₂CO₃, Cy₂NMe, or Et₃N (1.1-2.0 equiv.) | An organic or inorganic base is required to neutralize the HX formed. |

| Solvent | Dioxane, Toluene, or DMF | Choice of solvent can influence reaction rate and selectivity.[6] |

| Temperature | 80-120 °C | Higher temperatures may be needed for less reactive substrates. |

| Typical Yield | 70-95% | Yields are generally high for trans-selective products. |

Experimental Protocol: General Procedure for Heck Coupling

-

Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 1.5 mol%) and the phosphine ligand (e.g., P(t-Bu)₃, 6 mol%) to an oven-dried Schlenk tube.

-

Reagent Addition: Add the base (e.g., Cs₂CO₃, 1.2 equiv.), this compound (1.0 equiv.), and the solvent (e.g., dioxane).

-

Alkene Addition: Add the alkene coupling partner (e.g., butyl acrylate, 1.5 equiv.) via syringe.

-

Reaction: Seal the tube and heat the mixture in an oil bath at the desired temperature (e.g., 100 °C) with stirring for 12-24 hours.

-

Workup: After cooling to room temperature, dilute the reaction mixture with diethyl ether and filter through a pad of Celite to remove palladium black and inorganic salts.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the resulting residue by flash column chromatography on silica gel to obtain the substituted alkene product.[8]

Visualization: Experimental Workflow for Heck Coupling

Caption: Step-by-step experimental workflow for a typical Heck reaction.

Sonogashira Coupling

The Sonogashira coupling is a highly efficient method for forming C(sp²)-C(sp) bonds, reacting aryl halides with terminal alkynes. This reaction is essential for synthesizing aryl alkynes, which are key intermediates in pharmaceuticals and organic materials. The use of bulky, electron-rich phosphines like P(t-Bu)₃ can enable these reactions to proceed at room temperature.[9]

Data Presentation: Representative Sonogashira Reaction Conditions

| Parameter | Condition | Notes |